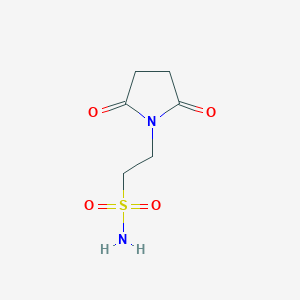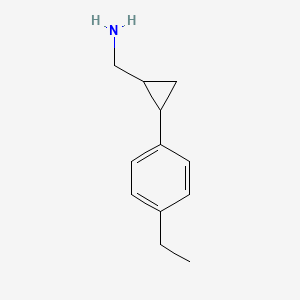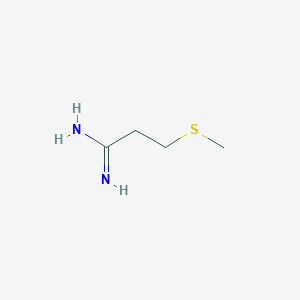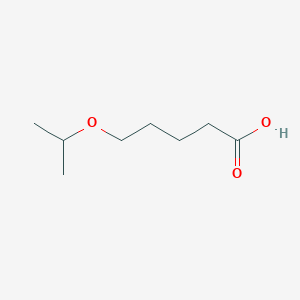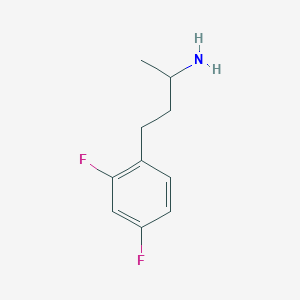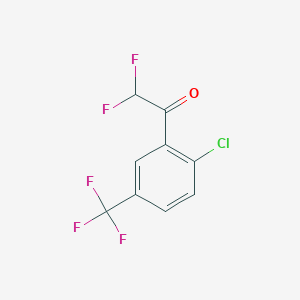
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of chloro, trifluoromethyl, and difluoroethanone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)benzene.
Fluorination: The benzene derivative undergoes a fluorination reaction to introduce the difluoroethanone group. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the fluorination reaction.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as distillation or recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3) for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Alcohols or other reduced forms of the compound.
Oxidation Products: Carboxylic acids or other oxidized forms.
Applications De Recherche Scientifique
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparaison Avec Des Composés Similaires
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-iodophenyl)urea
Comparison: 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone is unique due to its difluoroethanone group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of both chloro and trifluoromethyl groups further enhances its versatility in various chemical reactions and applications.
This detailed overview highlights the significance of this compound in scientific research and industry, showcasing its unique properties and potential applications
Propriétés
Formule moléculaire |
C9H4ClF5O |
|---|---|
Poids moléculaire |
258.57 g/mol |
Nom IUPAC |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-6-2-1-4(9(13,14)15)3-5(6)7(16)8(11)12/h1-3,8H |
Clé InChI |
TXNOGRCSDSANTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










